molecular formula C12H16F2N4S B10863280 1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea

1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B10863280
M. Wt: 286.35 g/mol
InChI Key: OVILSVVUBZORGF-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiourea group, a difluorophenyl ring, and a methylpiperazine moiety, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3,5-difluoroaniline with 4-methylpiperazine in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The difluorophenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing its binding affinity and specificity. The difluorophenyl ring and methylpiperazine moiety contribute to its overall chemical stability and reactivity, enabling it to modulate biological pathways or chemical reactions effectively.

Comparison with Similar Compounds

    1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)urea: Similar structure but with a urea group instead of thiourea.

    1-(3,5-Difluorophenyl)-3-(4-ethylpiperazin-1-yl)thiourea: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness: 1-(3,5-Difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the difluorophenyl ring enhances its stability and reactivity, while the methylpiperazine moiety contributes to its solubility and potential interactions with biological targets.

This compound’s unique structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C12H16F2N4S

Molecular Weight

286.35 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea

InChI

InChI=1S/C12H16F2N4S/c1-17-2-4-18(5-3-17)16-12(19)15-11-7-9(13)6-10(14)8-11/h6-8H,2-5H2,1H3,(H2,15,16,19)

InChI Key

OVILSVVUBZORGF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=S)NC2=CC(=CC(=C2)F)F

Origin of Product

United States

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